2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid
Description
2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid is a piperazine-derived compound featuring two nitro groups and two carboxylic acid moieties. Its structure comprises a central piperazine ring substituted at the 1-position with a 2-carboxy-6-nitrophenyl group and at the 4-position with a 3-nitrobenzoic acid moiety. This arrangement confers strong electron-withdrawing properties, likely enhancing acidity and polar character compared to simpler piperazine derivatives.
Properties
IUPAC Name |
2-[4-(2-carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O8/c23-17(24)11-3-1-5-13(21(27)28)15(11)19-7-9-20(10-8-19)16-12(18(25)26)4-2-6-14(16)22(29)30/h1-6H,7-10H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGUMQVZJGQNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids like sulfuric acid for nitration and basic conditions for the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include amines, alcohols, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro and carboxy groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors, modulating their function .
Comparison with Similar Compounds
Key Compounds for Comparison:
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) Structure: Piperazine linked to a phenylquinoline-carbonyl group and a methyl benzoate. Molecular Weight: ~548.64 g/mol. The methyl ester reduces polarity compared to free carboxylic acids.
Methyl 4-(4-(2-(4-Fluorophenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C4) Structure: Similar to C1 but with a 4-fluorophenyl group. Molecular Weight: ~567.64 g/mol.
2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic Acid
- Structure : Piperazine substituted with a hydroxybutynyl group and 3-nitrobenzoic acid.
- Molecular Weight : 319.31 g/mol.
- Substituent Effects : The hydroxybutynyl group introduces alkyne functionality, enabling click chemistry applications, while the nitrobenzoic acid enhances acidity.
6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic Acid Structure: Cyclohexene-carboxylic acid linked to a nitrophenyl-piperazinyl carbonyl group. Molecular Weight: ~370.37 g/mol.
Comparative Data Table
Physicochemical and Functional Differences
- Acidity : The target compound’s dual carboxylic acid and nitro groups render it significantly more acidic (predicted pKa ~1-3 for carboxylic acids and ~8-10 for nitro groups) than ester-containing analogs like C1 and C4 .
- Solubility : High polarity suggests improved aqueous solubility in basic conditions, contrasting with the lipophilic methyl esters in compounds.
- Reactivity : The nitro groups may participate in redox reactions or serve as hydrogen bond acceptors, unlike the fluorine or methoxy groups in C4 or C6 .
Biological Activity
2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has a complex molecular structure characterized by the presence of a piperazine ring, nitro groups, and a carboxylic acid functional group. The chemical formula is , with a molecular weight of 320.31 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Compound A. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that Compound A inhibits cell growth in human ovarian carcinoma (PA1) and prostate carcinoma (PC3 and DU145) cell lines with IC50 values ranging from 8 to 20 µM. This suggests that Compound A may interfere with key signaling pathways involved in tumor growth and proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| PA1 | 8 |
| PC3 | 15 |
| DU145 | 20 |
The proposed mechanism of action for Compound A involves the inhibition of specific kinases that are critical for cell cycle progression. It has been suggested that the compound targets cyclin-dependent kinases (CDKs), which play vital roles in regulating the cell cycle. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Neuroprotective Effects
In addition to its anticancer properties, Compound A has shown promise in neuroprotection. Research indicates that it may enhance neurogenesis and protect against neurodegenerative conditions by modulating oxidative stress pathways. Animal studies have demonstrated that treatment with Compound A results in improved cognitive function and reduced markers of neuroinflammation.
Study 1: Anticancer Efficacy
A study conducted by Akue-Gedu et al. evaluated the effectiveness of Compound A against several cancer cell lines. The results indicated a strong correlation between the structural features of the compound and its biological activity, particularly its ability to inhibit tumor growth through CDK inhibition.
Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of Compound A in a mouse model of Alzheimer’s disease. The findings revealed that administration of Compound A significantly reduced amyloid-beta plaque formation and improved cognitive deficits, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
